
Boc-DL-Trp-DL-His-OMe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-DL-Trp-DL-His-OMe: is a synthetic compound that combines the amino acids tryptophan and histidine, both protected by a tert-butyloxycarbonyl (Boc) group. The compound is often used in peptide synthesis and research due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-DL-Trp-DL-His-OMe typically involves the protection of the amino groups of tryptophan and histidine with Boc groups. This is followed by the esterification of the carboxyl group of histidine to form the methyl ester (OMe). The process generally involves the use of Boc anhydride and a base such as triethylamine in an anhydrous solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions: Boc-DL-Trp-DL-His-OMe undergoes various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized using reagents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products:
Oxidation: Oxidized tryptophan derivatives.
Reduction: Alcohol derivatives of histidine.
Substitution: Deprotected amino acids
Applications De Recherche Scientifique
Boc-DL-Trp-DL-His-OMe is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and for studying reaction mechanisms.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: As a precursor in the synthesis of peptide-based drugs and for investigating the pharmacokinetics of peptides.
Industry: In the production of peptide-based materials and as a standard in analytical techniques .
Mécanisme D'action
The mechanism of action of Boc-DL-Trp-DL-His-OMe involves its interaction with various molecular targets, primarily through its amino acid components. The tryptophan and histidine residues can participate in hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions are crucial in enzyme catalysis and protein folding .
Comparaison Avec Des Composés Similaires
Boc-DL-Trp-OMe: Similar in structure but lacks the histidine residue.
Boc-DL-His-OMe: Similar in structure but lacks the tryptophan residue.
Fmoc-DL-Trp-DL-His-OMe: Uses a different protecting group (Fmoc) instead of Boc .
Uniqueness: Boc-DL-Trp-DL-His-OMe is unique due to the presence of both tryptophan and histidine residues, which allows for a broader range of chemical reactions and interactions. The Boc protecting group provides stability during synthesis and can be easily removed under mild conditions .
Propriétés
Numéro CAS |
72156-59-3 |
|---|---|
Formule moléculaire |
C23H29N5O5 |
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
methyl 3-(1H-imidazol-5-yl)-2-[[3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate |
InChI |
InChI=1S/C23H29N5O5/c1-23(2,3)33-22(31)28-18(9-14-11-25-17-8-6-5-7-16(14)17)20(29)27-19(21(30)32-4)10-15-12-24-13-26-15/h5-8,11-13,18-19,25H,9-10H2,1-4H3,(H,24,26)(H,27,29)(H,28,31) |
Clé InChI |
YSCJAZHVBGBAJL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CN=CN3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B14006919.png)
![2-[(2,6-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B14006922.png)
![1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione](/img/structure/B14006923.png)
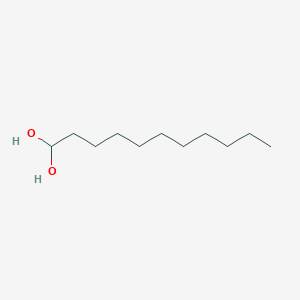
![Ethyl 2-[(diethylamino)methyl]-2,3-diphenylpropanoate](/img/structure/B14006928.png)
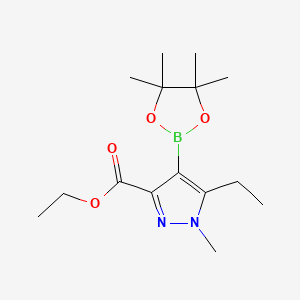
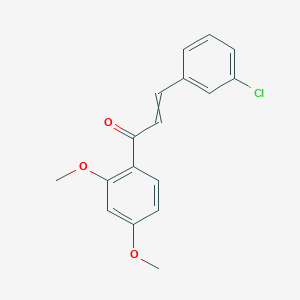
![6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B14006938.png)
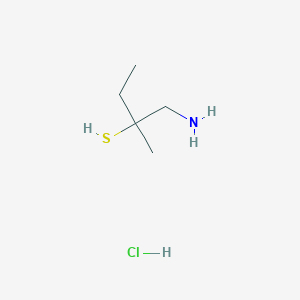
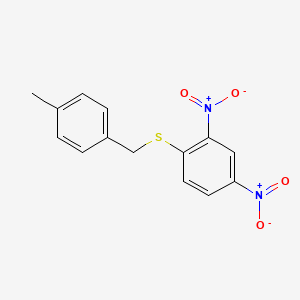
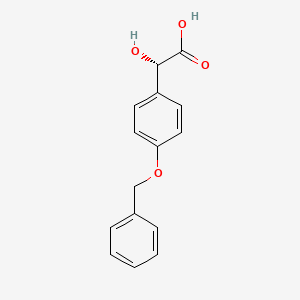
![5-[Chloro(phenyl)methylidene]-1,3-diphenylhexahydropyrimidine-2,4,6-trione](/img/structure/B14006953.png)
![2-{[(e)-(4-Nitrophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B14006967.png)

